6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential pharmacological applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine core. Subsequent functionalization steps, including methoxylation and coupling with pyridine-2-carboxaldehyde, are carried out under controlled conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxyl-substituted pyridazine.
Scientific Research Applications
6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.
Pyrimidine derivatives: Similar six-membered heterocyclic compounds with nitrogen atoms at positions 1 and 3.
Pyrazine derivatives: Compounds with nitrogen atoms at positions 1 and 4.
Uniqueness
6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and pyridin-2-ylmethyl groups contribute to its potential pharmacological activities and make it a valuable compound for further research and development .
Properties
IUPAC Name |
6-methoxy-1-(4-methylphenyl)-4-oxo-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-6-8-15(9-7-13)23-17(26-2)11-16(24)18(22-23)19(25)21-12-14-5-3-4-10-20-14/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRMUZNEMQXSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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